molecular formula C33H29F2N3O6Si B11935162 Janelia Fluor 635, SE

Janelia Fluor 635, SE

Cat. No.: B11935162
M. Wt: 629.7 g/mol
InChI Key: YVKNNZJUJGADIJ-UHFFFAOYSA-N
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Description

Janelia Fluor 635, SE is a red fluorogenic fluorescent dye that contains an N-hydroxysuccinimide ester. This compound is known for its ability to conjugate with primary amine groups, making it highly suitable for live cell imaging. It is widely used in various scientific research applications due to its bright fluorescence and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 635, SE involves the incorporation of an azetidine group into the fluorophore structure. This modification enhances the quantum yield and photostability of the dye.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: Janelia Fluor 635, SE primarily undergoes conjugation reactions with primary amine groups. This reaction is facilitated by the N-hydroxysuccinimide ester group, which forms a stable amide bond with the amine group .

Common Reagents and Conditions: The conjugation reaction typically requires mild conditions, such as a neutral to slightly basic pH, and can be carried out in aqueous or organic solvents. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) and organic solvents like dimethyl sulfoxide (DMSO) .

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in a conjugated fluorescent dye that can be used for various imaging applications .

Scientific Research Applications

Janelia Fluor 635, SE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Janelia Fluor 635, SE involves its ability to conjugate with primary amine groups through the N-hydroxysuccinimide ester group. This conjugation results in the formation of a stable amide bond, allowing the dye to be covalently attached to biomolecules. The fluorescent properties of the dye enable the visualization of these biomolecules under appropriate imaging conditions .

Comparison with Similar Compounds

Uniqueness of Janelia Fluor 635, SE: this compound stands out due to its enhanced brightness and photostability, which are achieved through the incorporation of the azetidine group. This modification results in a higher quantum yield and longer fluorescence lifetime compared to other similar dyes .

Properties

Molecular Formula

C33H29F2N3O6Si

Molecular Weight

629.7 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(3-fluoroazetidin-1-ium-1-ylidene)-7-(3-fluoroazetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate

InChI

InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3

InChI Key

YVKNNZJUJGADIJ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CC(C3)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C

Origin of Product

United States

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